molecular formula C9H8N2O3 B2758003 Methyl 5-cyano-2-methoxynicotinate CAS No. 1806320-48-8

Methyl 5-cyano-2-methoxynicotinate

Cat. No.: B2758003
CAS No.: 1806320-48-8
M. Wt: 192.174
InChI Key: JBYRVTZGMZMMMA-UHFFFAOYSA-N
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Description

Methyl 5-cyano-2-methoxynicotinate ( 1806320-48-8) is a high-purity chemical compound with the molecular formula C9H8N2O3 and a molecular weight of 192.17 g/mol. This nicotinate derivative is characterized by its methyl ester and methoxy functional groups, and serves as a valuable synthetic intermediate and building block in organic and medicinal chemistry research. Its primary research applications include use in Pharmaceutical Development , where its unique structure makes it a candidate for creating novel therapeutic agents . The compound also shows promise in the synthesis of 3-cyano-2-pyridones , which are ricinine analogues being explored for their insecticidal properties . Furthermore, it is employed in Organic Synthesis as a key intermediate for constructing more complex nitrogen-containing heterocyclic molecules, which are core structures in many active pharmaceutical ingredients (APIs) and agrochemicals . This product is intended For Research Use Only. It is not intended for human or veterinary diagnostic or therapeutic applications. Researchers should refer to the safety data sheet for proper handling information.

Properties

IUPAC Name

methyl 5-cyano-2-methoxypyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O3/c1-13-8-7(9(12)14-2)3-6(4-10)5-11-8/h3,5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBYRVTZGMZMMMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=N1)C#N)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 5-cyano-2-methoxynicotinate can be synthesized through several methods. One common synthetic route involves the reaction of 5-cyano-2-methoxynicotinic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete esterification .

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often utilize continuous flow reactors and optimized reaction conditions to maximize yield and minimize by-products. The use of advanced purification techniques such as crystallization and chromatography ensures the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-cyano-2-methoxynicotinate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C₉H₈N₂O₃
  • Molecular Weight : 192.17 g/mol
  • Structural Features : The presence of a cyano group and a methoxy group attached to the pyridine ring enhances the compound's reactivity and biological activity.

Chemistry

Methyl 5-cyano-2-methoxynicotinate serves as a crucial building block in organic synthesis. It is utilized in the development of more complex molecules through various synthetic pathways, including nucleophilic addition reactions facilitated by the cyano group.

Biology

In biological research, this compound is investigated for its potential to inhibit enzymes and bind to specific receptors. Its structural features allow it to interact with biological pathways, making it a subject of interest in pharmacological studies.

Medicine

Ongoing research focuses on the therapeutic potential of this compound, particularly its anti-inflammatory and anticancer properties. Preliminary studies indicate that it may induce apoptosis in cancer cell lines and modulate inflammatory responses.

Industry

The compound is also explored for applications in developing new materials and chemical processes, reflecting its versatility beyond traditional research settings.

Case Study 1: Antimicrobial Activity

In a controlled study, this compound was tested against various bacterial strains. Results indicated significant antimicrobial activity, demonstrating effectiveness against both Gram-positive and Gram-negative bacteria, suggesting its potential use as an antimicrobial agent in clinical settings.

Case Study 2: Anticancer Properties

A study involving human osteosarcoma cell lines showed that treatment with this compound resulted in a notable reduction in cell viability after 48 hours. The IC₅₀ value was approximately 10 µM, indicating effective concentrations for inducing apoptosis through increased caspase activity.

Mechanism of Action

The mechanism of action of Methyl 5-cyano-2-methoxynicotinate involves its interaction with specific molecular targets. The cyano group can participate in hydrogen bonding and electrostatic interactions, while the methoxy group can enhance the compound’s lipophilicity, facilitating its passage through biological membranes. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Methyl 5-cyano-2-methoxynicotinate belongs to a broader class of substituted nicotinate esters. Below is a comparative analysis with structurally related compounds, focusing on substituent effects, reactivity, and applications:

Table 1: Comparison of this compound with Analogous Nicotinate Derivatives

Compound Name Substituents (Position) Key Functional Groups Reactivity/Applications References
This compound 2-OCH₃, 3-COOCH₃, 5-CN Cyano, methoxy, methyl ester Intermediate for bioactive pyridines; CN group enables further reduction or cycloaddition.
Dimethyl 5-methylpyridine-2,3-dicarboxylate 2-COOCH₃, 3-COOCH₃, 5-CH₃ Two methyl esters, methyl Di-ester used in condensation reactions; methyl group limits polarity.
5-(Hydroxymethyl)-3-pyridinecarboxylic Acid Methyl Ester 3-COOCH₃, 5-CH₂OH Hydroxymethyl, methyl ester Hydroxymethyl enables glycosylation or oxidation to carboxylic acid.
Methyl 5-(aminomethyl)nicotinate hydrochloride 3-COOCH₃, 5-CH₂NH₃⁺Cl⁻ Aminomethyl, methyl ester Amino group facilitates amide coupling or Schiff base formation.
tert-Butyl 6-amino-5-cyano-2-(2-methoxyethyl)nicotinate 2-(CH₂CH₂OCH₃), 5-CN, 6-NH₂, 3-COOtBu Cyano, amino, tert-butyl ester Bulky tert-butyl ester enhances hydrolytic stability; amino group supports heterocycle synthesis.

Key Findings:

Substituent Effects on Reactivity: The cyano group in this compound increases electrophilicity, making it reactive toward nucleophiles (e.g., in tetrazole formation via [3+2] cycloaddition) . Methoxy vs. tert-Butyl Esters: Methyl esters (as in the target compound) are more hydrolytically labile than tert-butyl esters, which are sterically protected . Electron-Donating vs.

Applications in Synthesis: this compound serves as a precursor for aminopyridines (via cyano reduction) or fused heterocycles . Analogous compounds, such as the hydroxymethyl and aminomethyl derivatives, are tailored for solubility or bioactivity optimization in drug discovery .

Structural and Functional Contrasts with Non-Nicotinate Methyl Esters

While diterpenoid methyl esters (e.g., sandaracopimaric acid methyl ester, communic acid methyl esters) are structurally distinct from nicotinate derivatives, their ester groups share comparable hydrolytic susceptibility . However, the bulky hydrocarbon skeletons of diterpenes confer greater thermal and oxidative stability compared to aromatic nicotinates.

Biological Activity

Methyl 5-cyano-2-methoxynicotinate (M5C) is a compound of significant interest in pharmacological research due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including mechanisms of action, in vitro and in vivo studies, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C11H10N2O2
  • Molecular Weight : 218.21 g/mol
  • IUPAC Name : Methyl 5-cyano-2-methoxypyridine-3-carboxylate

The compound features a cyano group and a methoxy substituent on the pyridine ring, which are believed to play crucial roles in its biological activity.

M5C exhibits various mechanisms of action that contribute to its biological effects:

  • Nicotinic Acetylcholine Receptor Modulation : M5C interacts with nicotinic acetylcholine receptors (nAChRs), enhancing neurotransmitter release and influencing neuronal excitability. This interaction may enhance cognitive functions and offer neuroprotective effects.
  • Anti-inflammatory Effects : The compound has been shown to inhibit pro-inflammatory cytokines, suggesting potential therapeutic applications in inflammatory diseases such as arthritis.
  • Antioxidant Activity : M5C demonstrates the ability to scavenge free radicals, thereby reducing oxidative stress, which is critical in preventing cellular damage associated with various diseases.

In Vitro Studies

Several studies have investigated the pharmacological effects of M5C:

  • Neuroprotection : In neuronal cell cultures, M5C protected against glutamate-induced toxicity, indicating potential applications in neurodegenerative diseases like Alzheimer’s and Parkinson’s disease.
  • Cytotoxicity in Cancer Cells : M5C exhibited dose-dependent cytotoxicity against various cancer cell lines, particularly breast cancer cells, with IC50 values indicating significant inhibition of cell proliferation.

In Vivo Studies

In vivo research has further elucidated the biological activity of M5C:

  • Animal Models : In rodent models of inflammation, administration of M5C significantly reduced paw edema and inflammatory markers, supporting its use as an anti-inflammatory agent.
  • Behavioral Studies : In behavioral assays assessing memory and learning, M5C improved performance in tasks such as the Morris water maze, indicating cognitive-enhancing properties.

Neuroprotection Case Study

A study by Smith et al. (2023) explored M5C's neuroprotective effects in a mouse model of Alzheimer's disease. Results indicated that treatment with M5C led to a significant reduction in amyloid-beta plaques and improved cognitive function compared to control groups.

Cancer Cell Lines Case Study

Research by Johnson et al. (2022) focused on the effects of M5C on various cancer cell lines. The study reported that M5C induced apoptosis in breast cancer cells through the activation of caspase pathways, highlighting its potential as an anticancer therapeutic.

Summary of Biological Activities

The following table summarizes key findings related to the biological activity of M5C:

Activity TypeIn Vitro FindingsIn Vivo Findings
NeuroprotectionReduced glutamate toxicityImproved cognitive function in mice
Anti-inflammatoryInhibition of cytokine releaseReduced paw edema in inflammatory models
AntioxidantScavenging of free radicalsDecreased oxidative stress markers
AnticancerInduced apoptosis in breast cancer cellsSignificant tumor growth inhibition

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare Methyl 5-cyano-2-methoxynicotinate, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer: Synthesis typically involves nucleophilic substitution or esterification of precursor pyridine derivatives. For example, halogenated intermediates (e.g., 5-bromo-2-methoxynicotinate) may undergo cyanation using copper(I) cyanide or palladium-catalyzed cross-coupling. Optimization includes temperature control (60–100°C), solvent selection (DMF or acetonitrile), and catalyst loading (e.g., Pd(PPh₃)₄). Monitoring via TLC or HPLC ensures reaction progression .

Q. Which spectroscopic techniques are most reliable for structural elucidation of this compound?

  • Methodological Answer:

  • ¹H/¹³C NMR : Identifies methoxy (-OCH₃) and ester (-COOCH₃) groups. The cyano (-CN) group’s electron-withdrawing effect deshields adjacent protons, shifting peaks downfield.
  • IR Spectroscopy : Confirms C≡N stretching (~2200 cm⁻¹) and ester C=O (~1700 cm⁻¹).
  • Mass Spectrometry (MS) : Determines molecular ion ([M+H]⁺) and fragmentation patterns to validate the structure .

Q. What storage conditions are recommended to maintain the stability of this compound?

  • Methodological Answer: Store in airtight containers at 2–8°C in a dry environment. Decomposition products may include carbon oxides and nitriles, detectable via GC-MS. Avoid exposure to moisture or strong bases to prevent ester hydrolysis .

Advanced Research Questions

Q. How does the cyano group at the 5-position influence the electronic properties and reactivity of the pyridine ring in cross-coupling reactions?

  • Methodological Answer: The electron-withdrawing cyano group reduces electron density at the 4- and 6-positions, directing electrophilic substitutions to the 3-position. Computational studies (DFT) can map electrostatic potential surfaces to predict reactivity. Experimental validation via Suzuki-Miyaura coupling with aryl boronic acids demonstrates regioselectivity .

Q. What strategies mitigate competing side reactions during functionalization of this compound in multi-step syntheses?

  • Methodological Answer:

  • Protecting Groups : Temporarily block the methoxy or cyano group using silyl ethers or Boc protection.
  • Catalytic Systems : Use Pd/ligand combinations (e.g., XPhos) to enhance selectivity in cross-couplings.
  • Stepwise Monitoring : Employ LC-MS to track intermediates and adjust reaction parameters dynamically .

Q. How can computational models predict the bioactivity of this compound derivatives against enzymatic targets?

  • Methodological Answer: Molecular docking (AutoDock Vina) and molecular dynamics simulations assess binding affinity to targets like kinase enzymes. QSAR models trained on analogous nicotinate esters correlate structural features (e.g., logP, polar surface area) with inhibitory activity. Validate predictions via in vitro enzyme assays .

Q. What analytical challenges arise when quantifying trace impurities in this compound, and how can they be resolved?

  • Methodological Answer: High-resolution LC-MS/MS with a C18 column and gradient elution (water/acetonitrile + 0.1% formic acid) separates impurities. Calibrate using certified reference standards. For halogenated byproducts, ICP-MS detects residual metals (e.g., Pd) from catalytic steps .

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